Peripheral Antitussive Mechanism Confirmed by Negative Intracerebral Administration: Taziprinone (RU-20201) vs. Codeine Phosphate Site-of-Action Differentiation
RU-20201 (the dihydrochloride salt of Taziprinone) was evaluated for central antitussive activity via intracerebral administration into the vertebral artery of lightly anesthetized dogs. At doses of 1–10 mg administered directly toward the brain, RU-20201 produced no antitussive effect against coughing elicited by electrical stimulation of the central cut end of the superior laryngeal nerve; instead, a stimulative effect on respiration, particularly respiratory rate, was observed [1]. In contrast, codeine phosphate suppresses cough through a well-established central mechanism. This negative result definitively localizes Taziprinone's antitussive activity to the peripheral cough receptor level, distinguishing it from all centrally acting antitussives [1].
| Evidence Dimension | Central antitussive activity (intracerebral administration) |
|---|---|
| Target Compound Data | RU-20201 (Taziprinone dihydrochloride): No antitussive effect at 1–10 mg doses into vertebral artery; stimulative effect on respiratory rate observed |
| Comparator Or Baseline | Codeine phosphate: Antitussive effect demonstrated through central mechanism |
| Quantified Difference | Qualitative difference: absent vs. present central antitussive activity |
| Conditions | Lightly anesthetized dogs; cough elicited by electrical stimulation of central cut end of superior laryngeal nerve; drug administered into vertebral artery toward the brain |
Why This Matters
This direct experimental evidence proves Taziprinone's peripheral-only mechanism, enabling its use in research applications where central opioid receptor engagement must be excluded.
- [1] Yanaura S, Fujikura H, Hosokawa T, Kitagawa H, Kamei J, Misawa M. Antitussive Effect of RU-20201—Central and Peripheral Actions. Jpn J Pharmacol. 1984;34(3):289-298. doi:10.1254/jjp.34.289. View Source
